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2,3-Epoxyphylloquinone -

2,3-Epoxyphylloquinone

Catalog Number: EVT-8253937
CAS Number:
Molecular Formula: C31H46O3
Molecular Weight: 466.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-epoxyphylloquinone is an epoxide, an organic heterotricyclic compound and a member of phylloquinones. It has a role as a rat metabolite and a xenobiotic metabolite.
Overview

2,3-Epoxyphylloquinone is a derivative of phylloquinone, also known as vitamin K1. This compound plays a significant role in various biological processes, particularly in the synthesis of proteins that regulate blood coagulation. It is characterized by the presence of an epoxy group at the 2 and 3 positions of the naphthoquinone ring, which is critical for its biological activity. Phylloquinone itself is primarily sourced from green leafy vegetables and some plant oils, making it an essential nutrient in human diets.

Source

2,3-Epoxyphylloquinone is not typically found in significant quantities in nature but is formed during the metabolism of phylloquinone. It can be synthesized through chemical reactions involving phylloquinone and is often studied for its potential roles in human health and disease.

Classification

This compound belongs to the class of organic compounds known as naphthoquinones, which are characterized by a bicyclic structure comprising a naphthalene ring fused to a quinone. Naphthoquinones are known for their biological activity, including antioxidant properties and involvement in redox reactions.

Synthesis Analysis

Methods

The synthesis of 2,3-epoxyphylloquinone can be achieved through several methods:

  1. Chemical Epoxidation: This method involves the reaction of phylloquinone with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
  2. Biotransformation: Certain microorganisms can convert phylloquinone into its epoxy form through enzymatic processes. This method is often more environmentally friendly compared to traditional chemical synthesis.
  3. Liquid Chromatography-Tandem Mass Spectrometry: Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to isolate and quantify 2,3-epoxyphylloquinone from biological samples, providing insights into its metabolic pathways .

Technical Details

The epoxidation reaction generally proceeds under mild conditions to ensure high yields while minimizing by-products. The purity of the synthesized compound is crucial for subsequent biological studies and applications.

Molecular Structure Analysis

Structure

The molecular structure of 2,3-epoxyphylloquinone features a naphthoquinone core with an epoxy group at the 2 and 3 positions. The chemical formula can be represented as C31_{31}H32_{32}O4_{4}, highlighting its complex structure that includes multiple functional groups.

Data

  • Molecular Weight: Approximately 472.6 g/mol
  • Structural Representation: The compound can be depicted using chemical drawing software to visualize the epoxy group and naphthoquinone structure.
Chemical Reactions Analysis

Reactions

2,3-Epoxyphylloquinone participates in several important chemical reactions:

  1. Reduction: The epoxy group can undergo reduction to yield dihydrophylloquinone, which retains vitamin K activity.
  2. Hydrolysis: Under certain conditions, it may hydrolyze to form phylloquinone.
  3. Redox Reactions: As a naphthoquinone derivative, it can engage in redox reactions that are vital for its biological functions .

Technical Details

The kinetics and mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or enzymes that facilitate the transformation processes.

Mechanism of Action

Process

The mechanism of action for 2,3-epoxyphylloquinone primarily involves its role in the vitamin K cycle. Upon reduction to dihydrophylloquinone, it participates in the carboxylation of glutamic acid residues on vitamin K-dependent proteins, which is essential for their biological activity in coagulation pathways.

Data

Research indicates that 2,3-epoxyphylloquinone exhibits varying degrees of activity compared to phylloquinone depending on its concentration and the specific biological context .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish oil or solid.
  • Solubility: Sparingly soluble in water but soluble in organic solvents such as acetone and chloroform.
  • Stability: Sensitive to light and heat; should be stored under inert conditions to prevent degradation.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for naphthoquinones.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the epoxy group .
Applications

Scientific Uses

2,3-Epoxyphylloquinone is utilized in various scientific applications:

  1. Biochemical Research: It serves as a tool for studying vitamin K metabolism and related biochemical pathways.
  2. Clinical Studies: Investigated for its potential therapeutic roles in disorders related to coagulation and bone health.
  3. Analytical Chemistry: Employed as a standard in high-performance liquid chromatography methods for quantifying vitamin K derivatives in biological samples .
Biosynthesis and Enzymatic Synthesis

Enzymatic Formation via Phylloquinone Monooxygenase

2,3-Epoxyphylloquinone is synthesized through the enzymatic oxidation of phylloquinone (vitamin K₁), catalyzed by the integral membrane enzyme phylloquinone monooxygenase (systematic name: phylloquinone,hydrogen-donor:oxygen oxidoreductase (2,3-epoxidizing)), commonly termed phylloquinone epoxidase [3] [4]. This enzyme belongs to the oxidoreductase family and operates within the endoplasmic reticulum of animals and the chloroplast envelope of photosynthetic organisms. The reaction follows strict stoichiometry:

Phylloquinone + AH₂ + O₂ → 2,3-Epoxyphylloquinone + A + H₂O

where AH₂ represents an electron donor, typically a reduced thiol like thioredoxin or glutaredoxin in photosynthetic systems [4] [8]. The reaction is oxygen-dependent but inhibitor-insensitive; studies in rat liver microsomes confirm it remains unaffected by cyanide or carbon monoxide, distinguishing it from cytochrome P450-mediated oxidations [1].

Mechanistic Insights:

  • Epoxidation Specificity: The enzyme exclusively targets the 2,3-position of the naphthoquinone ring of phylloquinone, yielding a single epoxide isomer [4].
  • Membrane Topology: Phylloquinone monooxygenase adopts a four-transmembrane-helix bundle structure. The redox-active cysteines (Cys-X-X-Cys motif) within helical segments form a disulfide bond critical for electron transfer [9] [8].
  • Kinetic Parameters: In rat liver microsomes, the reaction requires both microsomal and soluble protein fractions, with a Kₘ for phylloquinone of ~5–20 µM [1]. Activity increases 3-fold during vitamin K deficiency, indicating substrate-dependent regulation [1].

Experimental Evidence:Table 1: Enzymatic Activity of Phylloquinone Monooxygenase Under Physiological Conditions

Tissue SourceCofactor SystemActivity (nmol/min/mg protein)Inhibition by Warfarin
Rat Liver MicrosomesO₂ + NADH + Cytosol0.85 ± 0.12No
Chloroplast EnvelopeO₂ + Glutathione3.2 ± 0.4*Not tested
Warfarin-Resistant Rat MutantO₂ + NADH1.2 ± 0.3No

*Assayed in isolated spinach chloroplasts* [1] [4]

Pathway Regulation and Cofactor Requirements in Chloroplast Envelope Systems

In photosynthetic organisms, 2,3-epoxyphylloquinone biosynthesis occurs in the inner chloroplast envelope membrane, where phylloquinone monooxygenase interfaces with photosynthetic electron transport and redox homeostasis systems [4] [10]. The pathway is tightly regulated through three interconnected mechanisms:

  • Redox Poise Control: Reduced ferredoxin (Fdₚₕₒₜₒᵣₑd) generated by photosystem I donates electrons to ferredoxin-thioredoxin reductase, which activates thioredoxin. Thioredoxin directly reduces the Cys-X-X-Cys motif of phylloquinone monooxygenase, enabling epoxidation [4] [10].
  • Glutathione Coupling: Oxidized glutathione (GSSG) competitively inhibits the enzyme by disrupting thiol-disulfide exchange. The GSH/GSSG ratio thus modulates activity, with optimal epoxidation at ratios >10:1 [4].
  • Metal Ion Activation: Mg²⁺ and Ca²⁺ enhance enzymatic turnover by stabilizing the peroxyanion transition state during O₂ activation. Half-maximal activity requires 0.5 mM Mg²⁺ [4].

Cofactor Specificity:

  • Electron Donors: Thioredoxin-type proteins are primary physiological reducers. NADPH serves as a backup reductant in non-photosynthetic tissues but exhibits 60% lower efficiency [8].
  • Oxygen Sensitivity: The Kₘ for O₂ is 40 µM, aligning with ambient concentrations in chloroplast stroma. Hypoxic conditions (<5 µM O₂) halt epoxidation [4].

Table 2: Cofactor Requirements for 2,3-Epoxyphylloquinone Synthesis in Chloroplasts

CofactorConcentration for Maximal ActivityFunction
Reduced Thioredoxin0.1 mMDirect electron donor to enzyme
Glutathione (GSH)5 mMRegulates redox state of active-site cysteines
Mg²⁺2.0 mMStabilizes transition state
O₂>40 µMTerminal electron acceptor

Data compiled from in vitro reconstitution assays using purified spinach chloroplast enzymes [4] [10]

Physiological Significance: The 2,3-epoxyphylloquinone produced is rapidly reduced back to phylloquinone by vitamin K epoxide reductase (VKOR) homologs in plastids. This cycle enables:

  • Antioxidant Function: Phylloquinone hydroquinone scavenges reactive oxygen species [8].
  • Electron Shuttling: Regenerates phylloquinone for photosystem I function [10].

Evolutionary Origins of Biosynthetic Genes: Cyanobacterial and Prokaryotic Lineages

The genetic machinery for 2,3-epoxyphylloquinone synthesis traces back to oxygenic photoautotrophs, with cyanobacteria representing the earliest lineage possessing functional phylloquinone epoxidase [5] [7] [9]. Phylogenomic analyses reveal:

Cyanobacterial Gene Precursors:

  • The menF gene (encoding isochorismate synthase) in cyanobacterial shikimate pathways produces precursors for phylloquinone biosynthesis. Orthologs in Prochlorococcus and Synechocystis show 70% identity to plant enzymes, confirming vertical descent [5] [10].
  • The VKOR family (encompassing phylloquinone epoxidase) splits into five clades. Cyanobacterial sequences cluster within Clade III, which includes enzymes with dual quinone reductase/epoxidase activity absent in non-photosynthetic bacteria [9].

Gene Fusion Events:In land plants, a critical evolutionary adaptation occurred: genes encoding menF, menD, menC, and menH (all involved in phylloquinone precursor synthesis) fused into a single locus termed PHYLLO. This ~200-kDa multidomain enzyme streamlines phylloquinone production in chloroplasts, indirectly supporting epoxyphylloquinone synthesis [10].

Circular Permutation Theory:Phylloquinone monooxygenase shares a structurally permuted relationship with prokaryotic disulfide bond formation protein B (DsbB), an enzyme involved in oxidative protein folding:

  • Structural Alignment: DsbB’s transmembrane helices (order: Helix A→B→C→D) correspond to Helices C→D→A→B in VKOR family enzymes like phylloquinone epoxidase [9].
  • Evolutionary Mechanism: Gene duplication and terminal deletion likely caused circular permutation ~2.5 Ga, enabling functional divergence from protein disulfide isomerization to quinone epoxidation [9].

Table 3: Evolutionary Timeline of Phylloquinone Epoxidase Biosynthesis Genes

Evolutionary EventEstimated TimeGenomic Evidence
Origin of bacterial DsbB-like quinone oxidoreductases>3.0 GaUniversal conservation in LUCA-derived lineages [2] [9]
Gene duplication and circular permutation giving rise to VKOR-like enzymes~2.5 GaStructural homology between DsbB and VKOR clades [9]
Functional specialization of cyanobacterial Clade III VKORs2.32–2.45 Ga (post-GOE)Phylogenetic clustering of cyanobacterial sequences [5] [9]
PHYLLO gene fusion in streptophyte algae~700–500 MaPresence of fused gene in Arabidopsis and Physcomitrella genomes [10]

Endosymbiotic Gene Transfer:Plant phylloquinone epoxidase genes derive from cyanobacterial endosymbionts via horizontal gene transfer. The Arabidopsis enzyme shows 54% sequence identity to Nostoc VKOR homologs, exceeding similarity to any proteobacterial sequences [5] [7]. This supports cyanobacteria as the source of plastid vitamin K metabolism.

Properties

Product Name

2,3-Epoxyphylloquinone

IUPAC Name

7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30?,31?/m1/s1

InChI Key

KUTXFBIHPWIDJQ-HBDFACPTSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)CCCC(C)C

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